(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through standard aromatic substitution reactions.
Introduction of the Fluorine Atom: Fluorination of the phenyl ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a sulfonamide formation reaction, typically using diethylamine and a sulfonyl chloride derivative.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid involves its ability to interact with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain serine or threonine residues. The diethylsulfamoyl group may enhance the compound’s binding affinity and specificity, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and diethylsulfamoyl groups, making it less specific in its reactivity.
4-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the diethylsulfamoyl group, resulting in different reactivity and applications.
(3-(N,N-Dimethylsulfamoyl)-4-fluorophenyl)boronic Acid: Similar structure but with dimethyl instead of diethyl groups, which can affect its steric and electronic properties.
Uniqueness
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is unique due to the combination of its functional groups, which impart specific reactivity and potential applications. The presence of the diethylsulfamoyl group enhances its binding affinity and specificity, while the fluorine atom influences its electronic properties, making it a valuable compound in various fields of research.
Biological Activity
(3-(N,N-Diethylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H22BFN2O5S
- Molecular Weight : 352.17 g/mol
- CAS Number : 1704082-92-7
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through the boron atom. The sulfonamide group enhances its binding affinity by forming hydrogen bonds with amino acid residues in the active sites of enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biochemical pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that phenylboronic acids can inhibit proteases and kinases, suggesting that this compound may also possess similar inhibitory effects against specific enzymes involved in disease processes.
2. Anticancer Activity
Boronic acids have been explored for their potential anticancer properties. The incorporation of a fluorine atom in the phenyl ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cell lines. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's anticancer potential.
3. Antiviral Properties
The antiviral activity of boronic acids has been documented, particularly against RNA viruses. Given the structural similarities among various boronic acids, it is plausible that this compound could exhibit antiviral properties, possibly by inhibiting viral replication or entry into host cells.
Case Studies and Research Findings
Properties
IUPAC Name |
[3-(diethylsulfamoyl)-4-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7,14-15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPAWWHKBQWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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